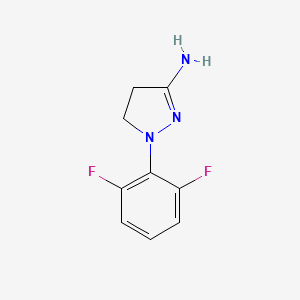

1-(2,6-Difluorophenyl)-4,5-dihydro-1H-pyrazol-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H9F2N3 |

|---|---|

Molecular Weight |

197.18 g/mol |

IUPAC Name |

2-(2,6-difluorophenyl)-3,4-dihydropyrazol-5-amine |

InChI |

InChI=1S/C9H9F2N3/c10-6-2-1-3-7(11)9(6)14-5-4-8(12)13-14/h1-3H,4-5H2,(H2,12,13) |

InChI Key |

NYNSUZOIBAWROD-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(N=C1N)C2=C(C=CC=C2F)F |

Origin of Product |

United States |

Preparation Methods

Table 2: Conditions for Key Steps

| Method | Step | Temperature | Solvent | Time |

|---|---|---|---|---|

| Cyclocondensation | Michael addition | 25°C | Ethanol | 2–4 hr |

| Diazotization | Diazonium salt formation | 0–5°C | HCl/H₂O | 1 hr |

| Sonogashira Coupling | Cyclization | 80°C | DMF/Et₃N | 3 hr |

Research Findings and Recommendations

- Optimal Yields : Cyclocondensation and 1,3-dipolar cycloaddition methods achieve the highest yields (>70%), making them preferred for large-scale synthesis.

- Functional Group Compatibility : The Sonogashira method excels in tolerating electron-withdrawing groups (e.g., fluorine), while diazotization offers flexibility for aryl substituents.

- Scalability : Multicomponent reactions are ideal for rapid diversification but face challenges in scalability.

Future Directions :

- Explore catalytic asymmetric methods to enhance enantioselectivity.

- Develop microwave-assisted protocols to reduce reaction times.

Chemical Reactions Analysis

1-(2,6-Difluorophenyl)-4,5-dihydro-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2,6-Difluorophenyl)-4,5-dihydro-1H-pyrazol-3-amine has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.

Industry: The compound is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-(2,6-Difluorophenyl)-4,5-dihydro-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways involved in disease processes. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 1-(2,6-Difluorophenyl)-4,5-dihydro-1H-pyrazol-3-amine and related pyrazole derivatives:

Key Observations :

Substituent Effects on Bioactivity :

- The dichlorophenyl and benzamide groups in Compound 41 enhance its role as a c-Abl kinase activator compared to the simpler difluorophenyl-pyrazol-3-amine .

- Bulky substituents (e.g., di-tert-butyl in Compound 6b ) may improve metabolic stability or target binding affinity, though specific data are absent .

Structural Flexibility :

- The diphenylpyrazole derivatives (Compound 3 ) exhibit broader therapeutic applications (antipyretic, anti-inflammatory) due to extended aromatic systems, which likely modulate hydrophobic interactions with biological targets .

Synthetic Accessibility :

- This compound lacks a reported synthesis pathway in the provided evidence, but analogs like Compound 41 are synthesized via acylation reactions (e.g., 2,6-difluorobenzoyl chloride with pyrazol-3-amine precursors) .

Biological Activity

1-(2,6-Difluorophenyl)-4,5-dihydro-1H-pyrazol-3-amine (CAS No. 1594639-10-7) is a compound with potential therapeutic applications, particularly in oncology and inflammation-related disorders. This article reviews its biological activity, synthesizing data from various studies to provide a comprehensive overview.

- Molecular Formula : C₉H₉F₂N₃

- Molecular Weight : 197.18 g/mol

- CAS Number : 1594639-10-7

- MDL Number : MFCD30531086

Biological Activity Overview

Research indicates that compounds based on the pyrazole structure exhibit significant biological activities, particularly in anticancer and anti-inflammatory contexts.

Anticancer Activity

This compound has shown promising results in inhibiting the growth of various cancer cell lines:

| Cell Type | IC50 (µM) | Reference |

|---|---|---|

| MDA-MB-231 (Breast) | 1.76 ± 0.19 | |

| HepG2 (Liver) | 54.25% growth inhibition | |

| HeLa (Cervical) | 38.44% growth inhibition | |

| A549 (Lung) | Not specified |

The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation in cancerous cells. In vivo studies have also confirmed its efficacy against tumor growth in animal models.

Anti-inflammatory Activity

In addition to its anticancer properties, this pyrazole derivative has been evaluated for its anti-inflammatory effects. Studies have indicated that it can reduce microglial activation and astrocyte proliferation, suggesting a potential role in treating neuroinflammatory conditions:

| Cell Line | Effect Observed | Reference |

|---|---|---|

| BV-2 (Microglial) | Reduced LPS-induced inflammation | |

| HT-22 (Neuronal) | Decreased oxidative neurotoxicity |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. The presence of the difluorophenyl group enhances its potency against cancer cells while maintaining selectivity towards healthy cells.

Case Studies

Recent studies have highlighted the potential of pyrazole derivatives in drug development:

- Study on Antitumor Activity : A series of pyrazole derivatives were synthesized and tested for their ability to inhibit tumor cell growth. The study concluded that compounds with specific substitutions at the pyrazole ring exhibited superior antiproliferative effects compared to others .

- Neuroinflammation Model : In a model of neuroinflammation using LPS-stimulated BV-2 cells, treatment with the pyrazole derivative significantly reduced pro-inflammatory cytokine release, indicating its therapeutic potential for neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.